Nona-1,4-diyn-1-ylbenzene
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Overview
Description
Nona-1,4-diyn-1-ylbenzene is an organic compound with the molecular formula C15H16 It is characterized by the presence of a benzene ring substituted with a nona-1,4-diyn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-1,4-diyn-1-ylbenzene can be synthesized through various synthetic routes. One common method involves the oxidative coupling of acetylene derivatives. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Nona-1,4-diyn-1-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Nona-1,4-diyn-1-ylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of nona-1,4-diyn-1-ylbenzene involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Diethynylbenzene: Similar structure but with ethynyl groups instead of nona-1,4-diyn-1-yl.
1,4-Bis(phenylethynyl)benzene: Contains phenylethynyl groups, offering different reactivity and applications.
Uniqueness
Nona-1,4-diyn-1-ylbenzene is unique due to its longer carbon chain and the presence of multiple triple bonds, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized applications in materials science and organic synthesis .
Properties
6088-98-8 | |
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
nona-1,4-diynylbenzene |
InChI |
InChI=1S/C15H16/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-4,7H2,1H3 |
InChI Key |
XJLIHHZYHAHLLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
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